molecular formula C38H49KN6O9S B607728 Grazoprevir potassium CAS No. 1206524-86-8

Grazoprevir potassium

カタログ番号: B607728
CAS番号: 1206524-86-8
分子量: 805.0
InChIキー: MVOGOEKATQJYHW-CIAYNJNFSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Grazoprevir potassium is a direct-acting antiviral medication used in combination therapy to treat chronic Hepatitis C, an infectious liver disease caused by the Hepatitis C Virus (HCV). It is a second-generation NS3/4A protease inhibitor that targets the viral replication process, making it a crucial component in modern HCV treatment regimens .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of grazoprevir potassium involves a series of complex chemical reactions. One of the key steps is the ring-closing metathesis reaction, which is instrumental in forming the P2-P4 macrocycle structure of the compound. This reaction is facilitated by molecular modeling and the flexibility of the ring-closing metathesis reaction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for the separation and quantification of grazoprevir and its analogs .

化学反応の分析

Types of Reactions: Grazoprevir potassium undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of grazoprevir .

科学的研究の応用

Pharmacological Profile

Chemical Structure and Properties:

  • Molecular Formula: C38H49N6O9SK
  • Molecular Weight: 804.99 g/mol
  • CAS Number: 1206524-86-8 (Grazoprevir Potassium)

This compound is characterized by its ability to inhibit the NS3/4A protease, which is crucial for the replication of HCV. The compound's unique structure allows it to maintain high potency against various HCV genotypes, including those resistant to first-generation protease inhibitors.

Clinical Applications

  • HCV Treatment:
    This compound is primarily utilized in combination therapies for chronic HCV infection. It has been studied extensively in clinical trials, particularly in combination with elbasvir, another antiviral agent targeting the NS5A protein.
    • Efficacy Studies:
      A study demonstrated that the combination of grazoprevir and elbasvir effectively reduces HCV RNA levels, showcasing a high genetic barrier to resistance12.
    StudyTreatment RegimenDurationSustained Virologic Response (%)
    Grazoprevir + Elbasvir8 weeks98% (GT1a)
    Grazoprevir + Elbasvir12 weeks95% (GT4)
  • Pharmacokinetics:
    The pharmacokinetic profile of this compound indicates favorable absorption and bioavailability characteristics. For instance, co-administration with other medications like pantoprazole does not significantly alter its pharmacokinetics[^7].
    • Key Pharmacokinetic Parameters:
    ParameterGrazoprevir + Elbasvir (100 mg/50 mg)
    AUC0-t (nM·hr)1810
    Cmax (nM)106

Formulation Advantages

This compound exhibits enhanced formulation properties compared to other salts. Notably, it demonstrates improved solubility and stability, which are critical for effective drug delivery. The lack of salt disproportionation contributes to its superior dissolution profile3.

  • Comparison with Other Salts:
    PropertyThis compoundOther Salts
    Solubility in WaterHighVariable
    StabilityEnhancedLower
    BioavailabilityImprovedLess effective

Case Studies

  • Clinical Trial Data:
    In a pivotal trial involving patients with chronic HCV genotype 1 infections, the combination therapy of grazoprevir and elbasvir resulted in a sustained virologic response rate of over 90% after an 8-week treatment course12. This highlights its effectiveness even in patients previously treated with other antiviral therapies.
  • Resistance Studies:
    Research has indicated that grazoprevir maintains activity against common resistance-associated variants, making it a robust option for patients who have experienced treatment failures with other direct-acting antivirals4.

作用機序

Grazoprevir potassium exerts its effects by inhibiting the NS3/4A protease, a serine protease enzyme essential for the proteolytic cleavage of the HCV-encoded polyprotein into mature proteins (NS3, NS4A, NS4B, NS5A, and NS5B). This inhibition prevents viral replication and the production of new viral particles .

類似化合物との比較

    Boceprevir: Another NS3/4A protease inhibitor used in the treatment of HCV.

    Simeprevir: A protease inhibitor with a similar mechanism of action.

    Telaprevir: An earlier generation NS3/4A protease inhibitor.

Uniqueness of Grazoprevir Potassium: this compound stands out due to its high potency, broad genotype coverage, and favorable pharmacokinetic profile. It is effective against a range of HCV genotype variants, including those resistant to other antiviral medications .

生物活性

Grazoprevir potassium is a potent antiviral compound primarily used in the treatment of Hepatitis C Virus (HCV) infections. It functions as a second-generation NS3/4A protease inhibitor, crucial for inhibiting viral replication. This article delves into its biological activity, pharmacodynamics, pharmacokinetics, and clinical efficacy based on diverse research sources.

Grazoprevir targets the NS3/4A protease enzyme of HCV, which is essential for processing the viral polyprotein into mature proteins necessary for viral replication. The compound exhibits high potency against various HCV genotypes:

  • IC50 Values :
    • Genotype 1a: 7 pM
    • Genotype 1b: 4 pM
    • Genotype 4: 62 pM

These values indicate that Grazoprevir effectively inhibits the protease activity at extremely low concentrations, underscoring its potential as a therapeutic agent against HCV .

Pharmacokinetics

Grazoprevir's pharmacokinetic profile reveals important characteristics regarding its absorption, distribution, metabolism, and elimination:

  • Absorption : Peak plasma concentrations occur between 0.5 to 3 hours post-administration. The absolute bioavailability is approximately 27%, with food increasing peak concentration by up to 2.8 times .
  • Volume of Distribution : The apparent volume of distribution is about 1250 liters, indicating extensive tissue distribution, particularly in the liver .
  • Protein Binding : Grazoprevir is highly bound to plasma proteins (>98.8%), primarily human serum albumin and α1-acid glycoprotein .
  • Metabolism and Elimination : It undergoes partial oxidative metabolism via CYP3A and is predominantly eliminated through feces (90%) with minimal renal excretion (<1%) .
  • Half-life : The geometric mean terminal half-life is approximately 31 hours in HCV-infected patients .

Efficacy in Clinical Trials

Clinical studies have demonstrated the efficacy of Grazoprevir in combination therapies for HCV:

  • Combination Therapy : Grazoprevir is often combined with Elbasvir (EBR) in fixed-dose formulations. A notable trial showed that an 8-week regimen of EBR/Grazoprevir achieved sustained virologic response (SVR) rates exceeding 95% in genotype 4-infected patients .
  • Sustained Virologic Response (SVR) : In trials involving various genotypes, Grazoprevir has shown promising results with SVR12 rates indicating virologic cure at 12 weeks post-treatment .

Case Studies

Several case studies provide insights into the real-world application and effectiveness of Grazoprevir:

  • HCV Genotype 1 Infection : In a cohort study involving patients with HCV genotype 1, treatment with Grazoprevir/Elbasvir resulted in an SVR12 rate of over 95%, demonstrating its efficacy across diverse populations.
  • Adverse Effects Monitoring : While generally well-tolerated, some patients reported mild adverse effects such as fatigue and headache. Monitoring for potential drug-drug interactions is crucial due to Grazoprevir's metabolism via CYP3A .

Comparative Efficacy Table

Treatment RegimenDurationSVR12 Rate (%)Notable Findings
Grazoprevir/Elbasvir8 weeks>95Effective for genotype 4; minimal side effects
Sofosbuvir/Velpatasvir12 weeks>95Broad genotype coverage; well-studied
Harvoni (Sofosbuvir/Ledipasvir)12 weeks>95Standard treatment; high efficacy

特性

IUPAC Name

potassium;[(1R,2S)-1-[[(1R,18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl]amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H50N6O9S.K/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27;/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H3,41,42,43,45,47,48);/q;+1/p-1/t21-,22-,24-,29+,30-,31-,38-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOGOEKATQJYHW-CIAYNJNFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H49KN6O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

805.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206524-86-8
Record name Grazoprevir potassium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206524868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。